molecular formula C19H27N3O2 B6910846 N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide

N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide

Cat. No.: B6910846
M. Wt: 329.4 g/mol
InChI Key: WCYRYVSNFKQFDW-UHFFFAOYSA-N
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Description

N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-17-10-12-22(13-11-20-17)14-18(24)21-19(16-8-4-5-9-16)15-6-2-1-3-7-15/h1-3,6-7,16,19H,4-5,8-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYRYVSNFKQFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)CN3CCC(=O)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenyl intermediates. These intermediates are then coupled with a diazepan ring through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert ketones or other oxidized groups back to their corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide
  • N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)propionamide

Uniqueness

N-[cyclopentyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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